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Compound of Interest

Compound Name: Bromo ethylacetate
Cat. No.: B8335514
Get Quote
\ J

CAS: 105-36-2 | Formula:
| MW: 167.00 g/mol [1][2][3][4]

Executive Summary & Safety Architecture

Ethyl bromoacetate is a pivotal alkylating agent in organic synthesis, most notably as the
substrate for the Reformatsky reaction.[1][3][4][5] HowevVer, its utility is matched by its hazard
profile; it is a potent lachrymator and alkylating toxin.[1][4] This guide provides a definitive
reference for its spectral identification, synthesizing data from NMR, IR, and Mass
Spectrometry into a cohesive structural argument.

Critical Safety Protocol (Lachrymator Control)

Before uncapping any sample for analysis, the following hierarchy of controls must be active.
This is not boilerplate; it is a requirement for operator safety.

» Engineering Control: All transfers must occur within a certified fume hood with a face velocity

fpm.
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o Neutralization: Keep a beaker of 10% aqueous ammonia or sodium thiosulfate nearby to
neutralize spills immediately.[3][4]

o PPE: Double nitrile gloves are mandatory.[3][4] The compound permeates standard latex
instantly.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signature of ethyl bromoacetate is defined by the interplay between the
electronegative bromine atom and the ester functionality.[1][3][4]

Sample Preparation[1][4]
o Solvent: Deuterated Chloroform (
) is the standard.[2][3][4]

o Concentration: ~10-20 mg in 0.6 mL solvent.[3][4]

o Reference: Tetramethylsilane (TMS) at 0.00 ppm.[3][4][6]

H NMR Analysis (300 MHz, )

The proton spectrum is simple but diagnostic, featuring three distinct signal sets.[1]
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C NMR Analysis (75 MHz, )

The carbon spectrum confirms the ester backbone and the halogenated alpha-carbon.
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Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning these signals, confirming the
connectivity of the molecule.

Triplet (1.3 ppm)
Quartet (4.2 ppm)
-> Ethyl Group

- Chemical Shift Analysis: - .
1H NMR Spectrum - CH2 (3.85) is too low for 0-CH2-0 |——#-(IRREEAEUNIGIESS
but perfect for Br-CH2-C=0
Ethyl Bromoacetate C=0 @ 167 ppm //V
(Unknown Sample) ) -
confirms ester __--

13C NMR Spectrum
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Figure 1: NMR Assignment Logic Flow. The correlation between the ethyl spin system and the
isolated methylene singlet drives the structural confirmation.[1][3]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ester functionality and the carbon-halogen bond.[1][3]

Wavenumber (
Vibration Mode Intensity Notes

)

Aliphatic stretches.[1]
Weak/Med

2985, 2930 Stretch [3]

Diagnostic Peak. The

-bromine exerts an
inductive effect,
withdrawing electron

density and slightly

1745 Strong

Stretch increasing the double
bond character
(higher frequency)
compared to non-
halogenated esters

(~1735).[1][4]

Characteristic "C-O-C"

1280, 1160 Strong ester antisymmetric

Stretch
stretches.[4]

Fingerprint region.[1]
[4] The heavy bromine

550 - 650 Medium atom lowers the

Stretch
frequency of this bond

vibration.[1][3][4]

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b8335514/docs?utm_src=pdf-body-img#technical-masterclass-spectral-characterization-of-ethyl-bromoacetate
https://www.sigmaaldrich.com/CL/es/product/aldrich/133973
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105362&Type=IR-SPEC&Index=0
https://www.sigmaaldrich.com/CL/es/product/aldrich/133973
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105362&Type=IR-SPEC&Index=0
https://www.sigmaaldrich.com/CL/es/product/aldrich/133973
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105362&Type=IR-SPEC&Index=0
https://www.sigmaaldrich.com/CL/es/product/aldrich/133973
https://pubchem.ncbi.nlm.nih.gov/compound/ethyl%20bromoacetate
https://pubchem.ncbi.nlm.nih.gov/compound/ethyl%20bromoacetate
https://www.sigmaaldrich.com/CL/es/product/aldrich/133973
https://pubchem.ncbi.nlm.nih.gov/compound/ethyl%20bromoacetate
https://www.sigmaaldrich.com/CL/es/product/aldrich/133973
https://webbook.nist.gov/cgi/cbook.cgi?ID=C105362&Type=IR-SPEC&Index=0
https://pubchem.ncbi.nlm.nih.gov/compound/ethyl%20bromoacetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8335514?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (EI-MS)

Mass spectrometry provides the most distinct evidence of the bromine atom due to its unique
isotopic abundance.[1][3][4]

Isotopic Signature

Bromine exists as two stable isotopes:

(50.7%) and
(49.3%).[1][2]
e Observation: The molecular ion (

) appears as a doublet at

166 and 168 with nearly equal intensity (1:1 ratio).[1][2][3][4] This is the "smoking gun" for a
mono-brominated compound.

Fragmentation Pathway

The molecule fragments primarily through alpha-cleavage and alkoxy loss.[1][3][4]

lon Composition Origin
166/ 168 Molecular lon (1:1 ratio).[1][3]
137/ 139 Loss of ethyl group.[1][4]

Acylium lon. Loss of ethoxy

group (

121 /123
, mass 45).[1][2][4] Retains the
Br isotopic pattern.[1][3][4]
Loss of Bromine radical (

87
).[1][4] Shows no doublet.

09 Ethyl cation (often the base

peak in ethyl esters).[1][4]
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Fragmentation Visualization[1]
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Figure 2: Mass Spectrometry Fragmentation Pathways.[1][3][4] Note the preservation of the
isotopic doublet in the acylium ion fragment.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Masterclass: Spectral Characterization of
Ethyl Bromoacetate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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